Field: Oncology Application: Vincristine has been significantly useful in treatments of lung cancer . It attaches to tubulin fibrils and prevents filament polymerization that permanently led to mitosis inhibition in cancer cells . Method of Application: Clinically, Vincristine is administered to patients in multidrug combination to reduce adverse drug effects and potential blockage of bone marrow inhibition due to prescribed monotherapy . Results: The treatment has shown significant results in inhibiting the growth of cancer cells .
Field: Hematology Application: Vincristine is used in the treatment of lymphocyte-based leukaemia . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The drug has shown effectiveness in treating this type of leukaemia .
Field: Neuro-Oncology Application: Vincristine is used in the treatment of glioblastomas . Method of Application: It is administered in combination with other chemotherapeutic agents . Results: The treatment has shown significant results in inhibiting the growth of glioblastoma cells .
Field: Hematology Application: Vincristine is used in the treatment of acute myeloid leukaemia . Method of Application: It is administered in combination with other chemotherapeutic agents . Results: The treatment has shown effectiveness in treating this type of leukaemia .
Field: Hematology Application: Vincristine sulfate liposome injection is used in the treatment of adult acute lymphocytic leukemia . Method of Application: It is administered intravenously as a chemotherapeutic agent . The liposomal delivery system allows vincristine to be slowly released from the liposome and delivered into the tissues more efficiently than with the standard preparation . Results: This treatment has shown effectiveness in treating adults with Philadelphia chromosome-negative acute lymphoblastic leukemia, whose disease has relapsed two or more times or whose leukemia has progressed after two or more regimens of antileukemia therapy .
Field: Hematology Application: Vinblastine sulfate injection is used in the treatment of Hodgkin lymphoma . Method of Application: It is administered intravenously as a chemotherapeutic agent . It is used as the main application form in clinical practice according to the ABVD method . Results: This treatment has shown effectiveness in treating Hodgkin lymphoma .
Field: Pediatric Oncology Application: Vincristine sulfate is used in the treatment of neuroblastoma, a type of cancer that often begins in the adrenal glands . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The treatment has shown effectiveness in treating neuroblastoma .
Field: Oncology Application: Vincristine sulfate is used in the treatment of rhabdomyosarcoma, a type of cancer that forms in soft tissue . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The treatment has shown effectiveness in treating rhabdomyosarcoma .
Vincristine sulfate is a potent antineoplastic agent classified as a vinca alkaloid, derived from the periwinkle plant (Catharanthus roseus). It is primarily used in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's disease, and non-Hodgkin's lymphoma. The compound exhibits a complex polycyclic structure that includes three rings, which is crucial for its biological activity. Vincristine sulfate works by inhibiting microtubule polymerization, thereby disrupting mitotic spindle formation during cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Vincristine sulfate acts as a cell cycle inhibitor, specifically targeting the mitotic phase []. It disrupts microtubule assembly, essential for cell division, by binding to tubulin dimers, the building blocks of microtubules. This disrupts spindle fiber formation, leading to cell cycle arrest and ultimately cell death in cancer cells.
Vincristine sulfate is a potent chemotherapeutic agent with significant side effects.
Vincristine sulfate undergoes several metabolic processes primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The primary metabolic product is 4-O-desacetyl-vincristine, which retains some antitumor activity but is significantly less potent than vincristine itself. Other minor metabolites include N-deformyl-vincristine and N-deformyl-4-O-desacetyl-vincristine . The compound's chemical formula is , with a molecular weight of approximately 923.04 g/mol .
The biological activity of vincristine sulfate is primarily attributed to its ability to bind to tubulin, preventing its polymerization into microtubules. This inhibition disrupts the formation of the mitotic spindle, essential for chromosome segregation during cell division. As a result, vincristine induces metaphase arrest in cancer cells, leading to apoptosis. Additionally, vincristine affects other rapidly dividing cells, which can result in side effects such as hair loss and neuropathy .
Vincristine sulfate can be synthesized through two main methods:
Vincristine sulfate is utilized in various therapeutic contexts:
Vincristine sulfate has been studied for its interactions with other drugs. Notably:
Vincristine sulfate belongs to a class of compounds known as vinca alkaloids. Other notable compounds in this category include:
Compound Name | Mechanism of Action | Primary Uses | Unique Features |
---|---|---|---|
Vincristine | Microtubule polymerization inhibitor | Acute leukemia, lymphomas | Significant neurotoxicity |
Vinblastine | Similar to vincristine | Testicular cancer, Hodgkin's lymphoma | Less neurotoxicity than vincristine |
Vindesine | Microtubule dynamics disruption | Non-small cell lung cancer | Different pharmacokinetics |
Vinorelbine | Microtubule binding | Breast cancer | More favorable side effect profile |
Vincristine sulfate's unique profile lies in its specific binding affinity and resultant effects on microtubule dynamics, making it an essential component of many chemotherapy regimens despite its side effects .
Vincristine sulfate represents one of the most structurally complex alkaloids derived from natural sources, with a molecular formula of C₄₆H₅₈N₄O₁₄S and a molecular weight of 923.04 g/mol [1] [2]. The compound exists as the sulfate salt of vincristine, where the free base vincristine has the molecular formula C₄₆H₅₆N₄O₁₀ and a molecular weight of 824.972 g/mol [5]. The structural architecture of vincristine sulfate consists of two distinct alkaloid units: vindoline and catharanthine, which are coupled through a complex bisindole linkage [7].
The stereochemical complexity of vincristine sulfate is particularly noteworthy, containing ten defined stereocenters that contribute to its biological activity [29]. The molecule exhibits a dimeric structure where the vindoline moiety occupies the lower portion and the catharanthine derivative forms the upper section [8]. Critical stereochemical features include the configuration at carbon positions C2 and C18, which are essential for the compound's cytotoxic activity [8]. The stereochemistry at these positions is controlled through specific synthetic pathways that ensure the correct three-dimensional arrangement necessary for biological function.
Nuclear magnetic resonance spectroscopy has been extensively employed to characterize the structural features of vincristine sulfate [36]. High-resolution mass spectrometry combined with nuclear magnetic resonance techniques has provided detailed insights into the molecular connectivity and stereochemical assignments [34]. The compound crystallizes with multiple water molecules, forming complex hydrogen bonding networks that stabilize the overall molecular architecture [35].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula (sulfate) | C₄₆H₅₈N₄O₁₄S | [1] |
Molecular Weight (sulfate) | 923.04 g/mol | [1] |
Defined Stereocenters | 10 | [29] |
Critical Chiral Centers | C2, C18 | [8] |
Ultraviolet Maximum | 221 nm | [1] |
The structural elucidation has revealed that vincristine differs from its analog vinblastine only in the presence of a formyl group instead of a methyl group on the indole nitrogen of the vindoline portion [27]. This seemingly minor structural difference has profound implications for the compound's pharmacological properties and synthetic accessibility.
The biosynthesis of vincristine in Catharanthus roseus follows a complex terpenoid indole alkaloid pathway that involves over thirty enzymatic steps [10] [12]. The pathway begins with two distinct precursor molecules: tryptamine derived from the shikimate pathway and secologanin originating from the terpenoid pathway [10]. These precursors converge through the action of strictosidine synthase to form strictosidine, which serves as the central intermediate for all terpenoid indole alkaloids produced by this plant species [10].
The formation of vindoline, one of the two monomeric units required for vincristine synthesis, involves a series of highly regulated enzymatic transformations [10]. Starting from strictosidine, the pathway proceeds through strictosidine-β-D-glucosidase action, leading to the formation of an unstable aglycone that rearranges to 4,21-dehydrogeissoschizine [10]. Subsequent enzymatic steps catalyzed by cathenamine synthase convert this intermediate to cathenamine, which then undergoes multiple transformations to yield tabersonine [10].
The conversion of tabersonine to vindoline represents one of the most well-characterized segments of the biosynthetic pathway [10]. This transformation involves six distinct enzymatic steps: aromatic hydroxylation by tabersonine 16-hydroxylase, O-methylation through O-methyltransferase action, hydration of the 2,3-double bond, N-methylation via N-methyltransferase, hydroxylation at position 4 by desacetoxyvindoline-4-hydroxylase, and final acetylation through deacetylvindoline-4-O-acetyltransferase [10].
The biosynthesis of catharanthine, the second monomeric unit, follows a parallel but distinct pathway from the same strictosidine precursor [15]. Recent research has identified O-acetylstemmadenine oxidase and geissoschizine synthase as key enzymes in catharanthine formation [15]. The geissoschizine synthase exhibits dual functionality, both reducing cathenamine to geissoschizine and reducing the O-acetylstemmadenine oxidase product to form intermediates that are subsequently converted to catharanthine by specific hydrolases [15].
Biosynthetic Stage | Key Enzymes | Products | Reference |
---|---|---|---|
Precursor Formation | Strictosidine Synthase | Strictosidine | [10] |
Vindoline Pathway | Tabersonine 16-hydroxylase, O-methyltransferase | Vindoline | [10] |
Catharanthine Pathway | O-acetylstemmadenine oxidase, Geissoschizine synthase | Catharanthine | [15] |
Final Coupling | Peroxidase | Vincristine | [12] |
The final step in vincristine biosynthesis involves the coupling of vindoline and catharanthine through an oxidative dimerization reaction [12]. This coupling is believed to occur through peroxidase-mediated oxidation, though the exact mechanism remains an area of active research [12]. The extremely low yield of vincristine in plant tissues, typically less than 0.0003% by weight, has driven extensive research into alternative production methods [5].
Recent advances in synthetic biology have enabled the reconstruction of the complete vincristine biosynthetic pathway in engineered yeast systems [12] [13]. These microbial platforms have achieved production titers of catharanthine and vindoline at 527.1 and 305.1 μg/L respectively, demonstrating the feasibility of biotechnological approaches to vincristine production [13].
The total synthesis of vincristine represents one of the most challenging endeavors in natural product chemistry due to its structural complexity and multiple stereochemical requirements [6] [17]. The first successful total synthesis was achieved through a stereocontrolled approach involving the coupling of demethylvindoline with an eleven-membered carbomethoxyverbanamine precursor [6] [19]. This landmark achievement required careful attention to stereochemical control at the critical C18' position to ensure the correct configuration necessary for biological activity.
The synthetic strategy employed for vincristine synthesis involves the preparation of two key intermediates: the vindoline-derived lower segment and the catharanthine-derived upper segment [6]. The vindoline portion is typically prepared through oxidation of 17-hydroxy-11-methoxytabersonine followed by regioselective acetylation using mixed anhydride methodology [6]. This approach ensures the proper functionalization pattern required for subsequent coupling reactions.
A critical challenge in vincristine synthesis lies in the stereoselective formation of the bisindole linkage [6]. Initial attempts using demethylvindoline formamide as the nucleophilic coupling partner were unsuccessful, leading to recovery of starting materials without product formation [6]. However, the use of demethylvindoline itself as the coupling partner with chloroindolenine intermediates proceeded smoothly to furnish the desired bisindole product with correct stereochemistry [6].
The coupling reaction mechanism involves the formation of a chloroindolenine intermediate from the upper segment, which undergoes nucleophilic attack by the vindoline derivative [6]. Conformational analysis of the eleven-membered ring system revealed a preferred chair-like conformation that directs the nucleophilic attack from the sterically less hindered α-face, ensuring the desired stereochemical outcome [6].
Synthetic Step | Method | Yield | Challenge | Reference |
---|---|---|---|---|
Vindoline Preparation | Oxidation/Acetylation | Variable | Regioselectivity | [6] |
Coupling Reaction | Chloroindolenine/TFA | 75% | Stereochemistry | [6] |
Ring Formation | Intramolecular Cyclization | Variable | Selectivity | [6] |
Final Formylation | Formic Acid/Acetic Anhydride | 87% | Functional Group Tolerance | [6] |
Following the successful coupling, the synthesis requires formation of the piperidine ring through sequential deprotection and intramolecular nucleophilic cyclization [6]. The final step involves formylation of the N1 position using a mixture of formic acid and acetic anhydride to install the characteristic formyl group that distinguishes vincristine from vinblastine [6].
Alternative synthetic approaches have explored biomimetic coupling strategies using iron-mediated oxidative procedures [17]. These methods combine the initial coupling reaction with subsequent oxidation to directly provide vincristine in a single synthetic operation [17]. However, yields remain moderate, and the complexity of the substrate requires careful optimization of reaction conditions.
Recent advances in synthetic methodology have focused on developing more efficient routes to both vindoline and catharanthine precursors [21]. These efforts aim to provide access to structural analogs that might exhibit improved pharmacological properties while addressing the synthetic challenges inherent in the natural product structure.
Structure-activity relationship studies of vincristine have revealed critical molecular features that govern its biological activity and provided insights for analog development [23] [24]. The dimeric bisindole structure is essential for activity, with both the vindoline and catharanthine portions contributing to the overall pharmacological profile [24]. Modifications to either segment can dramatically alter the compound's potency and selectivity.
Research has demonstrated that the stereochemistry at positions C2 and C18 is absolutely critical for maintaining cytotoxic activity [8]. Loss of the correct stereochemical configuration at these positions results in compounds with significantly reduced or abolished anticancer properties [8]. The acetyl group at the C4 position of vindoline and the hydroxyl group at C2 are particularly important structural features [8]. Removal of these functional groups leads to substantial reductions in anticancer activity.
Systematic investigations of vincristine analogs have explored modifications to various structural components [25] [27]. Halogenation studies have shown that introduction of iodo substituents at specific positions can serve as versatile intermediates for further chemical transformations [25]. Selected analogs bearing these modifications have demonstrated promising anticancer activity in preclinical models, including effectiveness against P388 murine leukemia [25].
The formyl group present in vincristine, which distinguishes it from vinblastine, plays a significant role in determining biological activity [23]. This functional group affects the nucleophilicity of the vindoline nitrogen, influencing both the compound's reactivity and its interaction with biological targets [23]. Structure-activity studies have shown that modification of this group can lead to analogs with altered potency profiles.
Structural Modification | Activity Change | Mechanism | Reference |
---|---|---|---|
C2/C18 Stereochemistry Loss | Activity Abolished | Loss of Target Binding | [8] |
C4 Acetyl Removal | Reduced Activity | Altered Protein Interaction | [8] |
Formyl Group Modification | Variable Activity | Changed Nucleophilicity | [23] |
Halogen Introduction | Enhanced/Maintained | Improved Binding | [25] |
Studies on vindesine, a semisynthetic derivative where the methyl ester is replaced with an amide, have provided valuable insights into the importance of the C16 substituent [24]. This modification generally results in compounds with altered activity profiles, demonstrating the sensitivity of biological activity to changes in this region of the molecule [24].
Research into the role of polarity and charge distribution has revealed that strongly polar or charged substituents generally decrease activity [23]. Conversely, reducing polarity of substituents tends to produce more active analogs [23]. The introduction of lipophilic linkers such as thioethers can restore activity in cases where polar modifications have been detrimental [23].
Recent investigations have focused on modifications to the vindoline D-ring system and alterations to the C20 ethyl substituent [27]. These studies have explored the effects of ring contraction, heteroatom substitution, and alkyl chain modifications on biological activity [27]. The findings suggest that the binding site for vincristine can accommodate certain structural changes while maintaining meaningful biological activity.
Acute Toxic;Health Hazard